Endosulfan-lacton
Description
Endosulfan-lacton (CAS 3868-61-9) is a lactone derivative of the organochlorine pesticide Endosulfan. Its molecular formula is C₉H₄Cl₆O₂, with a molecular weight of 356.8449 g/mol . Structurally, it features a lactone ring formed by the intramolecular esterification of hydroxyl and carboxylic acid groups, along with halogenated hydrocarbon moieties . This compound is primarily used as a reference standard in pesticide residue analysis, particularly for environmental and food safety testing . Toxicologically, this compound is a metabolite of Endosulfan with lower acute toxicity than the parent compound but still classified as toxicologically significant, necessitating further subchronic and genotoxicity studies for regulatory compliance .
Structure
3D Structure
Properties
Molecular Formula |
C9H4Cl6O2 |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
(1R,2S,6R,7S)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-en-3-one |
InChI |
InChI=1S/C9H4Cl6O2/c10-4-5(11)8(13)3-2(1-17-6(3)16)7(4,12)9(8,14)15/h2-3H,1H2/t2-,3-,7-,8+/m0/s1 |
InChI Key |
GIUKJJMBQBRFTN-MIXWHRODSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H](C(=O)O1)[C@]3(C(=C([C@@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1C2C(C(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis from Endosulfan
Direct preparation methods for endosulfan-lactone are limited in literature, but it is commonly prepared as a metabolite or degradation product from endosulfan or its related compounds via controlled chemical or enzymatic oxidation and lactonization reactions.
Oxidative Conversion: Endosulfan can be chemically transformed into endosulfan-lactone through oxidation processes that modify the hydroxy-ether groups to form the lactone ring. This involves selective oxidation under controlled conditions to avoid over-oxidation or decomposition.
Dechlorination and Lactonization: Reductive dechlorination of endosulfan followed by intramolecular cyclization can yield endosulfan-lactone. Studies using zero-valent metals (e.g., nano zero-valent iron) have demonstrated stepwise dechlorination producing various metabolites including endosulfan-lactone, with the process involving electron transfer mechanisms on metal surfaces.
Industrial Preparation Techniques
A patent filed in China (CN104413010A) describes a method for preparing endosulfan (the parent compound), which can be adapted or related to the preparation of its metabolites including lactones. The process involves:
- Mixing a wet product of endosulfan with an organic solvent.
- Distilling and dehydrating the mixture via spray heating or membrane evaporator heating to facilitate continuous dehydration and pulverization.
- Complexing with maneb and zinc in the organic solvent during dehydration to improve crystal transformation and reduce impurities.
Though this patent focuses on endosulfan itself, the controlled dehydration and solvent-mediated processing steps are relevant to preparing stable lactone derivatives by controlling moisture and reaction conditions.
Biotransformation and Environmental Preparation
Endosulfan-lactone is also formed naturally via biotransformation processes:
Vermicomposting: Earthworms (Eisenia fetida) exposed to endosulfan in solid substrates can transform endosulfan into endosulfan-lactone, as demonstrated by protein expression changes and microsomal enzyme activity over exposure days. This biological route is significant for environmental detoxification and metabolite formation.
Enzymatic Catalysis: Enzymatic hydrolysis and oxidation in animals and microbes convert endosulfan into lactone metabolites. Studies in lactating cows showed the presence of endosulfan-lactone in urine and feces, indicating in vivo enzymatic preparation.
Analytical and Experimental Data on Preparation and Identification
Dechlorination and Degradation Products
A detailed study on reductive dechlorination using nano zero-valent iron (NZVI) and magnesium metal (Mg^0) revealed the formation of endosulfan-lactone among other metabolites. The process and products were characterized by GC-MS, NMR, and X-ray crystallography. The table below summarizes the parent compounds and their by-products identified during reductive dechlorination:
| Experiment No. | Parent Molecule | By-products (including Endosulfan-lactone) |
|---|---|---|
| 1 | Endosulfan-1 (ES-1) | ES-1 1, ES-1 2, ES-1 3 |
| 2 | Endosulfan-2 (ES-2) | ES-2 1, ES-2 2 |
| 3 | Endosulfan sulfate (ES-S) | ES-S 1, ES-S 2, ES-S 3 |
| 4 | Endosulfan lactone (ES-L) | ES-L 1, ES-L 2 |
| 5 | Endosulfan ether (ES-E) | ES-E 1, ES-E 2, ES-E 3, ES-E 4 |
| 6 | Endosulfan alcohol (ES-A) | ES-A 1, ES-A 2 (derivatized to ethers) |
*Note: Derivatization was used for better chromatographic resolution and identification.
Environmental and Biological Monitoring Data
Protein levels and enzyme patterns in Eisenia fetida exposed to endosulfan-lactone show statistically significant changes over time, indicating active biotransformation and metabolite formation.
Comparative Analysis of Preparation Methods
| Preparation Method | Description | Advantages | Limitations |
|---|---|---|---|
| Chemical Oxidation | Controlled oxidation of endosulfan to lactone | Direct, reproducible in lab | Requires careful control to avoid degradation |
| Reductive Dechlorination | Metal-mediated electron transfer to form lactone | Produces less chlorinated, less toxic products | Complex reaction pathways, requires metal catalysts |
| Industrial Solvent Dehydration | Solvent mixing, distillation, dehydration steps | Continuous operation, impurity reduction | Focused on endosulfan, lactone preparation indirect |
| Biotransformation (Vermicomposting) | Biological conversion by earthworms and microbes | Environmentally friendly, natural detoxification | Slow, variable yields, dependent on biological conditions |
Chemical Reactions Analysis
Endosulfan lactone undergoes various chemical reactions, including:
Oxidation: Endosulfan lactone can be further oxidized to form more polar and toxic compounds.
Hydrolysis: This reaction leads to the formation of endosulfan diol and other degradation products.
Photodegradation: Exposure to UV light can result in the formation of endosulfan diol, endosulfan ether, and hydroxy endosulfan ether.
Common reagents and conditions used in these reactions include UV irradiation for photodegradation and aqueous conditions for hydrolysis . The major products formed from these reactions are endosulfan diol, endosulfan ether, and hydroxy endosulfan ether .
Scientific Research Applications
Endosulfan lactone is a metabolite of endosulfan, an organochlorine insecticide . Research has explored endosulfan lactone in the contexts of extraction methods, vermicomposting, and bacterial degradation .
Extraction and Analysis
- Optimization of Extraction Method A study aimed to optimize liquid-solid extraction methods for determining endosulfan lactone in solid substrates . Acetonitrile was found to be a more efficient solvent than ethyl acetate for extracting endosulfan lactone from agricultural soil .
-
Analytical Data The following data was obtained for endosulfan lactone :
Insecticide Endosulfan Lactone Linearity y = 16,025x R2 = 0.999 Spike level (mg kg −1) 0.15–100 Recovery or efficiency (%), (n = 27) 97 DL (mg kg −1) 0.045 QL (mg kg −1) 0.15 Repeatability RSDr (%), (n = 13) 6.68 Reproducibility RSDr (%), (n = 3) 5.15 Variation coefficient (%) 13.77
Environmental Remediation
- Vermicomposting: Vermicomposting with Eisenia fetida earthworms has been studied for its impact on the removal of endosulfan lactone from solid substrates . The process involves measuring initial and final concentrations of endosulfan lactone in the substrate .
- Bacterial Degradation: Certain bacterial genera, including Klebsiella, Acinetobacter, Alcaligenes, Flavobacterium, and Bacillus, can degrade endosulfan and its metabolites . Stenotrophomonas maltophilia and Rhodococcus erythropolis have been shown to degrade alfa- and beta-endosulfan, producing intermediate metabolites such as endosulfan diol, endosulfan ether, and endosulfan lactone .
Toxicology
Mechanism of Action
Endosulfan lactone exerts its effects through several mechanisms:
DNA Damage: It induces DNA damage, leading to compromised DNA repair processes and potential mutagenic effects.
Oxidative Stress: The compound generates reactive oxygen species, causing oxidative stress and cellular damage.
Endocrine Disruption: Endosulfan lactone can disrupt hormonal functions, particularly affecting reproductive and developmental processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Endosulfan-lacton with its structurally related derivatives:
Key Observations :
- Endosulfan-sulfate has the highest molecular weight due to the sulfate group, enhancing its environmental persistence compared to other derivatives .
- This compound and Endosulfan-alcohol contain oxygen-rich functional groups (lactone and hydroxyl, respectively), which may influence their polarity and biodegradability .
Toxicological Significance
Key Observations :
- This compound’s lower acute toxicity compared to Endosulfan suggests partial detoxification during metabolism, but its lactone structure may still pose risks requiring regulatory scrutiny .
- Endosulfan-sulfate is environmentally persistent and frequently detected in soil and water, warranting inclusion in long-term monitoring programs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
